molecular formula C20H12O2 B14738284 Perylene-3,10-diol CAS No. 5796-90-7

Perylene-3,10-diol

Cat. No.: B14738284
CAS No.: 5796-90-7
M. Wt: 284.3 g/mol
InChI Key: MZCAQGBKBXLCJK-UHFFFAOYSA-N
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Description

Perylene-3,10-diol: is a derivative of perylene, a polycyclic aromatic hydrocarbon. Perylene and its derivatives are known for their unique optical and electronic properties, making them valuable in various scientific and industrial applications. This compound, in particular, has hydroxyl groups at the 3 and 10 positions, which can influence its reactivity and solubility.

Preparation Methods

Synthetic Routes and Reaction Conditions: Perylene-3,10-diol can be synthesized through several methods. One common approach involves the cyclodehydrogenation of binaphthyls mediated by Lewis acids such as aluminum chloride (AlCl3) at high temperatures. This method can yield perylene derivatives with hydroxyl groups at specific positions .

Industrial Production Methods: Industrial production of perylene derivatives typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Perylene-3,10-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.

Major Products Formed:

    Oxidation: Perylenequinones.

    Reduction: Dihydroperylene derivatives.

    Substitution: Halogenated or nitrated perylene derivatives.

Scientific Research Applications

Chemistry: Perylene-3,10-diol is used as a precursor for the synthesis of various functional materials, including organic semiconductors and dyes. Its unique optical properties make it valuable in the development of organic light-emitting diodes (OLEDs) and photovoltaic cells .

Biology: In biological research, perylene derivatives are used as fluorescent probes for imaging and sensing applications. The hydroxyl groups in this compound can be functionalized to enhance its biocompatibility and targeting capabilities .

Medicine: Their ability to generate reactive oxygen species (ROS) upon light irradiation makes them suitable for targeting and destroying cancer cells .

Industry: In the industrial sector, this compound is used in the production of high-performance pigments and dyes. Its stability and vibrant color properties make it ideal for use in coatings, plastics, and textiles .

Mechanism of Action

The mechanism of action of perylene-3,10-diol involves its interaction with molecular targets through its hydroxyl groups and aromatic rings. In photodynamic therapy, for example, the compound absorbs light energy and transfers it to molecular oxygen, generating reactive oxygen species that can damage cellular components and induce cell death .

Comparison with Similar Compounds

Uniqueness: Perylene-3,10-diol is unique due to the presence of hydroxyl groups at specific positions, which can significantly influence its chemical reactivity and solubility. This makes it a versatile compound for various applications, from materials science to biomedical research .

Properties

CAS No.

5796-90-7

Molecular Formula

C20H12O2

Molecular Weight

284.3 g/mol

IUPAC Name

perylene-3,10-diol

InChI

InChI=1S/C20H12O2/c21-17-9-7-13-14-8-10-18(22)16-6-2-4-12(20(14)16)11-3-1-5-15(17)19(11)13/h1-10,21-22H

InChI Key

MZCAQGBKBXLCJK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C(=CC=C3C4=CC=C(C5=CC=CC2=C54)O)O

Origin of Product

United States

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